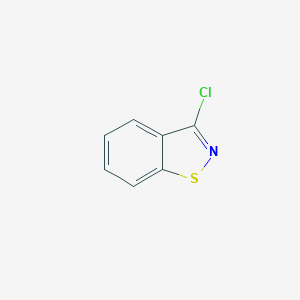

3-Chloro-1,2-benzisothiazole

Vue d'ensemble

Description

3-Chloro-1,2-benzisothiazole is an organic compound belonging to the benzisothiazole family. It is a colorless solid that is soluble in organic solvents and has a melting point of 91-92°C. It has a variety of applications in the chemical and pharmaceutical industries, including being used as an intermediate in the synthesis of other organic compounds, as an antioxidant in polymers, and as a catalyst in organic synthesis. It is also used as an analytical reagent, as a corrosion inhibitor, and as a preservative in foods and beverages.

Applications De Recherche Scientifique

Characterization and Theoretical Studies : A study by Xavier and Gobinath (2012) utilized density functional theory to characterize CBT. This research provided theoretical insights into its optimized geometry, vibrational frequencies, and thermodynamic properties, which are crucial for understanding its behavior in different applications (Xavier & Gobinath, 2012).

Reactivity with Nucleophiles : Research by Carrington, Clarke, and Scrowston (1971) and Davis et al. (1975) investigated the reactivity of CBT with various nucleophiles. Their findings highlight the compound's potential in synthesizing diverse chemical structures, such as 3-ethoxy-1,2-benzisothiazole and (2,1-benzisothiazol-3-yl)acetic acid, an auxin analogue (Carrington et al., 1971), (Davis et al., 1975).

Synthesis of Derivatives : Studies by Abramovitch et al. (1974) and Albert, O'Brien, and Robins (1978) demonstrated methods to synthesize 3-substituted 1,2-benzisothiazole derivatives, showcasing the versatility of CBT in organic synthesis and potential catalysis applications (Abramovitch et al., 1974), (Albert et al., 1978).

Antimicrobial Properties : Bachman, Baker, and Roman (1978) explored the antimicrobial properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides, finding them effective against organisms like Staphylococcus aureus and Aspergillus niger. This suggests potential pharmaceutical applications (Bachman et al., 1978).

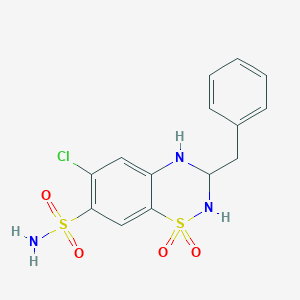

Muscle-Relaxant Properties : Vitali, Impicciatore, and Plazzi (1982) reported on the muscle-relaxant properties of 3-benzyl-1,2-benzisothiazole compounds, which mimic the structure of benzylisoquinoline, indicating their potential in medicinal chemistry (Vitali et al., 1982).

Applications in Organic Synthesis : Ahmed et al. (1984) demonstrated the use of a 3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)-1,2-benzisothiazole 1,1-Dioxide derivative as a condensing reagent in the synthesis of esters, peptides, and lactones, including recifeiolide, highlighting its utility in organic synthesis (Ahmed et al., 1984).

Mécanisme D'action

Target of Action

3-Chloro-1,2-benzisothiazole is a chemical compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many chemical reactions, particularly in organic chemistry.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack . This involves the nucleophile donating a pair of electrons to form a new bond. In the case of this compound, the nucleophilic attack can occur at either the sulphur or chlorine atoms . This interaction leads to the fission of the thiazole ring, a key structural component of the compound .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in chloroform, dichloromethane, and ethyl acetate suggests it may be well-absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the production of various products arising from the fission of the thiazole ring . These products depend on the specific nucleophile involved in the reaction . For example, sodium cyanide in aqueous acetone gives a mixture consisting of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with nucleophiles can be affected by the presence of other substances, such as ethanolic sodium ethoxide . Additionally, the compound’s stability may be influenced by storage conditions . It is recommended to keep the compound in a dark place, sealed in dry, at room temperature .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate

Cellular Effects

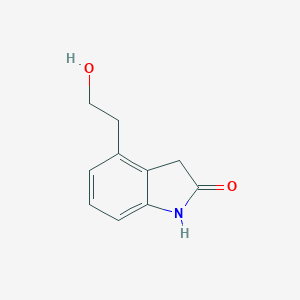

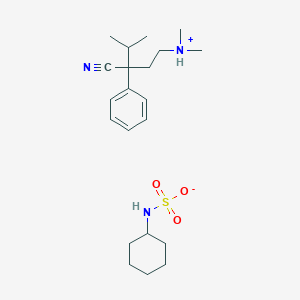

It is known that it is used as an intermediate in the synthesis of Ziprasidone , which has various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to react with a range of nucleophiles to give products which arise from fission of the thiazole ring

Propriétés

IUPAC Name |

3-chloro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344599 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7716-66-7 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

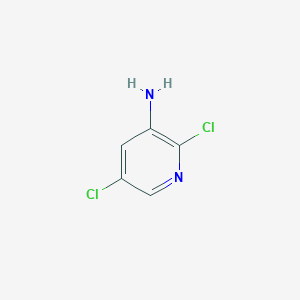

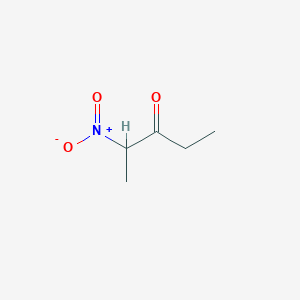

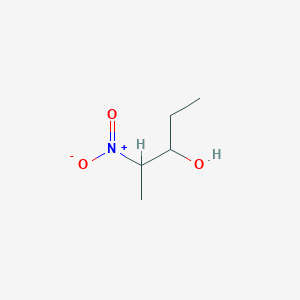

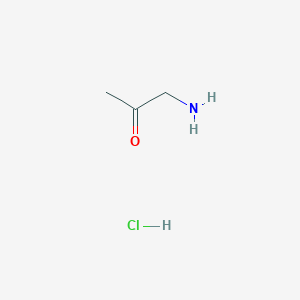

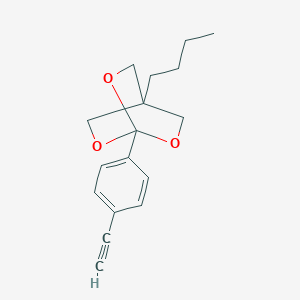

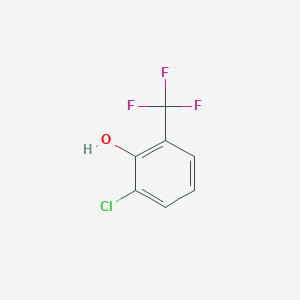

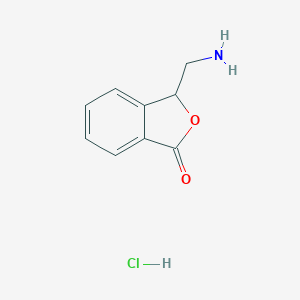

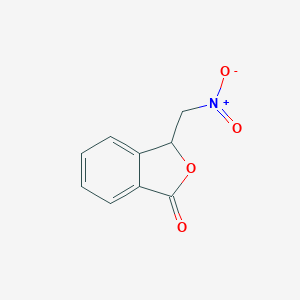

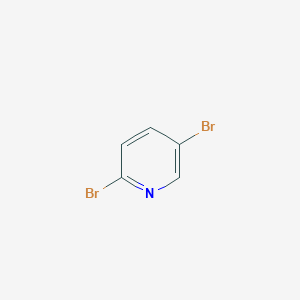

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)